N,N-dibenzyl-3-(4-nitrophenyl)acrylamide
Description
N,N-Dibenzyl-3-(4-nitrophenyl)acrylamide is a substituted acrylamide featuring two benzyl groups attached to the nitrogen atom and a 4-nitrophenyl group at the β-position of the acrylamide backbone. This compound is of interest in organic synthesis, materials science, and medicinal chemistry due to its unique electronic and steric properties.
Properties
IUPAC Name |
(E)-N,N-dibenzyl-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(16-13-19-11-14-22(15-12-19)25(27)28)24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-16H,17-18H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFPFECZJVYLBX-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(4-Nitrophenyl)acrylamide (CAS 7766-38-3)
- Structure : Lacks benzyl groups; features a single 4-nitrophenyl substituent on the acrylamide nitrogen.
- Synthesis : Produced via nucleophilic substitution or condensation reactions, yielding 65% under optimized conditions (ethyl acetate/hexane solvent, 172°C melting point) .
- Key Differences : Simpler structure with lower molecular weight (192.17 g/mol vs. ~400 g/mol for the dibenzyl analog). Exhibits higher reactivity in polymerization due to reduced steric hindrance .
2-Cyano-N-(aryl)-3-(aryl)acrylamide Derivatives
- Example: 2-Cyano-3-(4-nitrophenyl)acrylamide (9a) .
- Structure: Incorporates a cyano group at the α-position, enhancing electron-withdrawing effects.
- Synthesis: Prepared via piperidine-catalyzed condensation of cyanoacetamide and aldehydes .
- Key Differences: The cyano group increases electrophilicity, making these derivatives more reactive in Michael additions compared to N,N-dibenzyl analogs .
(E)-N-Benzyl-N-(2-formylphenyl)-3-(4-nitrophenyl)acrylamide (III-54h)
- Structure : One benzyl and one 2-formylphenyl group on the nitrogen, with a 4-nitrophenyl acrylamide backbone.
- Synthesis: 52% yield via a multi-step procedure involving hydrazonoyl chloride intermediates .
- Key Differences : The formyl group introduces additional reactivity for further functionalization, unlike the inert benzyl groups in the target compound .
Physical and Electronic Properties
Stability and Reactivity Trends
- Electronic Effects: The 4-nitrophenyl group stabilizes the acrylamide’s electron-deficient double bond, favoring nucleophilic attacks.
- Steric Effects: N,N-Dibenzyl substitution creates significant steric hindrance, reducing reaction rates in condensations or cyclizations compared to monosubstituted analogs .
- Solubility : Lipophilic benzyl groups improve solubility in organic solvents (e.g., DCM, THF) but reduce aqueous compatibility compared to unsubstituted acrylamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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